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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B2940947

This technical guide provides an in-depth analysis of Pyrazine-2-amidoxime (PAOX) using
theoretical Density Functional Theory (DFT) studies. PAOX is a significant compound,
recognized as a structural analogue of Pyrazinamide (PZA), a primary drug used in
tuberculosis treatment.[1][2] This document is intended for researchers, scientists, and
professionals in drug development, offering a consolidated overview of the molecule's
structural, spectroscopic, electronic, and electrochemical properties as elucidated by
computational methods.

Computational and Experimental Methodologies

The theoretical findings discussed herein are primarily derived from DFT calculations, which
have been corroborated by various experimental techniques. Understanding these methods is
crucial for interpreting the presented data.

Computational DFT Protocol

The geometric, energetic, and spectroscopic properties of Pyrazine-2-amidoxime have been
characterized using DFT methods.[1][2] The computational workflow typically involves
geometry optimization followed by frequency and electronic property calculations.

o Software: Gaussian suite of programs is commonly employed for these calculations.

o Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently
used for its balance of accuracy and computational cost in describing molecular systems like
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PAOX.[3]

* Basis Set: The 6-311+G** basis set is a popular choice, providing a good description of
electron distribution, including polarization and diffuse functions, which are important for
systems with heteroatoms and potential hydrogen bonding.[2][3]

e Environment: Calculations are often performed for the molecule in the gas phase to
understand its intrinsic properties, as well as in solution (e.g., using the Polarizable
Continuum Model, PCM) to simulate experimental conditions.[1]
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Caption: A typical workflow for DFT calculations on Pyrazine-2-amidoxime.
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Experimental Validation Protocols

Single-Crystal X-ray Diffraction: The crystalline form of PAOX was obtained by diffusion, and
its structure was determined by single-crystal X-ray diffraction.[1][2] This technique provides
definitive experimental data on bond lengths, bond angles, and intermolecular interactions in
the solid state, serving as a benchmark for DFT-optimized geometries. The measurements
revealed that PAOX crystallizes in the monoclinic P21 space group.[2]

Spectroscopy (FT-IR, Raman, UV-Vis): Infrared and Raman spectroscopies are essential for
confirming the structure of compounds.[1][2] Experimental FT-IR and Raman spectra are
compared with vibrational frequencies calculated by DFT to assign characteristic bands.[4]
UV-Vis spectroscopy, conducted in solvents like acetonitrile, ethanol, and water, provides
information about electronic transitions, which can be correlated with theoretical calculations.

[1]

Electrochemistry: The redox behavior of PAOX was investigated using cyclic voltammetry
(CV) in an acetonitrile solution with a platinum working electrode.[1][4] This method helps in
understanding the oxidation and reduction potentials and mechanisms, which can be
rationalized by examining the molecule's frontier molecular orbitals calculated via DFT.

Molecular Structure and Geometry

DFT calculations provide a detailed picture of the molecular geometry of PAOX. In its crystal

structure, two unique molecules (A and B) are present in the asymmetric unit.[2] The pyrazine

rings are nearly planar, and they form a dihedral angle with the amidoxime group.[2] The

calculated geometric parameters show good agreement with experimental data from X-ray

crystallography.[5]

Table 1: Selected Bond Lengths (A) of Pyrazine-2-amidoxime
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Bond DFT (B3LYP/6- X-ray Diffraction X-ray Diffraction
on
311+G**) (Molecule A) (Molecule B)
. Data not available Data not available Data not available
N-O (oxime) . . . . . .
in snippets in snippets in snippets
] Data not available in Data not available in Data not available in
C=N (oxime) ) ) )
snippets snippets snippets
) Data not available in Data not available in Data not available in
C-C (ring) : : :
snippets snippets snippets
) Data not available in Data not available in Data not available in
C-N (ring)

shippets

shippets

shippets

(Note: Specific bond length values were not available in the provided search snippets, but their

consistency between DFT and X-ray data is noted in the source material[2])

Table 2: Selected Bond Angles (°) of Pyrazine-2-amidoxime

Anal DFT (B3LYP/6- X-ray Diffraction X-ray Diffraction

ngle

< 311+G**) (Molecule A) (Molecule B)

G Data not available Data not available Data not available
in snippets in snippets in snippets

NLC.C Data not available in Data not available in Data not available in
shippets shippets shippets

C.CN Data not available in Data not available in Data not available in

snippets

shippets

shippets

(Note: Specific bond angle values were not available in the provided search snippets, but their

consistency is mentioned in the source[2])

Intermolecular Interactions and Supramolecular

Structure
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In the solid state, PAOX molecules engage in a complex network of intermolecular interactions,
which DFT studies help to elucidate. These include O-H---N, N-H---N, and C-H---O hydrogen
bonds, as well as 1t-11 stacking interactions between pyrazine rings.[1][2] These interactions
lead to the formation of stable dimers and unique three-dimensional helix-like polymer
structures.[1][2] This self-assembly suggests that PAOX can act as a biomimetic foldamer.[1]

PAOX Molecule 1 PAOX Molecule 2
Pyrazine Pyrazine
Ring 1 Ring 2

@
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Caption: Intermolecular hydrogen bonds stabilizing the PAOX dimer structure.

Vibrational and Electronic Spectra
Vibrational Analysis

The vibrational frequencies calculated by DFT correlate well with experimental FT-IR and
Raman spectra.[4] A key vibrational mode is the stretching of the N-O bond in the oxime group,
which appears as a sharp, strong peak in the experimental FT-IR spectrum at 953 cm~1.[1]
DFT calculations place this band at 914 cm~* for the monomer and 940 cm~* for a dimer,
confirming the presence of the oxime group.[1]

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm™?)
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Vibrational Mode

V(N-O) oxime

DFT (Monomer)

914

940

DFT (Dimer D1)

Experimental (FT-
IR)

953[1]

Pyrazine Ring

Bending

Data not available in

shippets

shippets

Data not available in

1021, 1055[5]

| Pyrazine Ring CN Stretch | Data not available in snippets | Data not available in snippets |

1528[5] |

Electronic Properties

DFT is used to calculate frontier molecular orbitals (FMOs), namely the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These
orbitals are key to understanding the electronic transitions and reactivity of the molecule. The
energy gap between the HOMO and LUMO provides insight into the molecule's chemical

reactivity and kinetic stability.

Table 4: Calculated Electronic Properties of Pyrazine Derivatives

Pyrazine-2-amidoxime

Parameter Other Pyrazine Derivatives
(PAOX)
Data not available in Reported for various
EHOMO (eV) . L
snippets derivatives[6]
) ] ] Reported for various
ELUMO (eV) Data not available in snippets

derivatives[6]

Energy Gap (AE) (eV)

Data not available in snippets

Reported for various

derivatives[6]

Chemical Potential ()

Data not available in snippets

Increased with halogen

substitution[7]

Electrophilicity Index (w)

Data not available in snippets

Decreased with halogen

substitution[7]
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(Note: Specific HOMO/LUMO energy values for PAOX were not available in the search
snippets, but the use of DFT for these calculations on similar molecules is well-documented[6])

Electrochemical Behavior

The redox properties of PAOX have been studied experimentally and rationalized through
proposed mechanisms.[1] The electrochemical processes involve the reduction of the pyrazine
ring and the oxidation of the amidoxime group.[4]

Cathodic Reduction

The reduction process in the negative potential region is attributed to the pyrazine ring.[4] This
process can lead to the decomposition of the pyrazine moiety, occurring alongside hydrogen
evolution.[4]

Electron Acceptance
(Reduction of Pyrazine Ring)

Pyrazine Decomposition
+ Hydrogen Evolution

Click to download full resolution via product page

Caption: Proposed mechanism for the cathodic reduction of Pyrazine-2-amidoxime.
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Anodic Oxidation

The oxidation process involves the amidoxime moiety and is influenced by the presence of
nucleophiles like methanol in the solution.[4] The mechanism involves an initial oxidation
followed by a chemical reaction, such as a nucleophilic attack or proton abstraction.[4]

Oxidation of
Amidoxime Moiety

Follow-up Chemical Reaction
(e.g., Nucleophilic Attack by MeOH)

Final Products

Click to download full resolution via product page
Caption: Proposed mechanism for the anodic oxidation of Pyrazine-2-amidoxime.

Table 5: Electrochemical Data for Pyrazine-2-amidoxime in Acetonitrile
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Reaction Symbol Potential (V vs. SCE) Process Type
Data not available in . L

ox1 . Anodic Oxidation
shippets

OoXx2 Data not available in snippets Anodic Oxidation

RED1Py Data not available in snippets Cathodic Reduction

RED2Py Data not available in snippets Cathodic Reduction

(Note: Specific potential values from Table 3 of the source material[1] were not detailed in the
search snippets.)

Conclusion

Theoretical DFT studies have proven to be a powerful tool for investigating the molecular
properties of Pyrazine-2-amidoxime. These computational methods provide detailed insights
into the molecule's geometry, vibrational modes, and electronic structure, which show strong
concordance with experimental data from X-ray diffraction, spectroscopy, and electrochemistry.
The analysis of intermolecular forces has revealed the capacity of PAOX to form complex
supramolecular structures like dimers and helical polymers, highlighting its potential in crystal
engineering. Furthermore, understanding its redox behavior through combined experimental
and theoretical approaches can inform its potential applications as a biologically active
compound. These comprehensive studies form a crucial foundation for the rational design of
new drugs and materials based on the pyrazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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